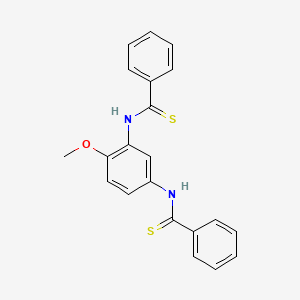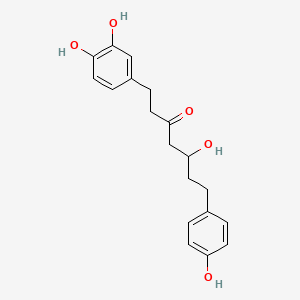![molecular formula C11H10N2O2 B14318958 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- CAS No. 107484-31-1](/img/structure/B14318958.png)
1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- is an organic compound with the molecular formula C10H8N2O2. It is characterized by a pyrrole ring substituted with a 4-nitrophenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro-substituted pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 1H-Pyrrole, 1-methyl-
- 1H-Pyrrole, 1-phenyl-
- 1H-Pyrrole, 1-(4-aminophenyl)-
Comparison: 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to 1H-Pyrrole, 1-methyl-, it has enhanced reactivity due to the electron-withdrawing nature of the nitro group. Compared to 1H-Pyrrole, 1-phenyl-, it exhibits different substitution patterns and reactivity. Compared to 1H-Pyrrole, 1-(4-aminophenyl)-, it has different biological activities due to the presence of the nitro group instead of an amino group .
Properties
CAS No. |
107484-31-1 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h1-8H,9H2 |
InChI Key |
WGHJAGYYAZBZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



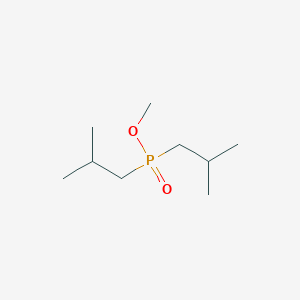
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
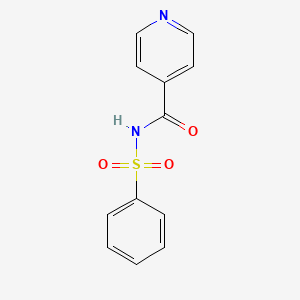

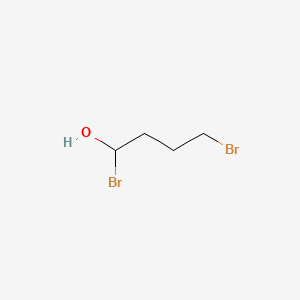
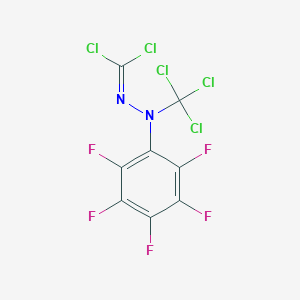

![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)


